molecular formula C19H20Cl4O6 B14679256 Acetic acid;2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol CAS No. 35846-22-1

Acetic acid;2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol

Cat. No.: B14679256
CAS No.: 35846-22-1
M. Wt: 486.2 g/mol
InChI Key: XGYYMUQSZQZYSX-UHFFFAOYSA-N
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Description

Acetic acid;2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a hydroxyphenyl group, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol typically involves multiple steps, starting with the chlorination of phenol to produce 2,4-dichlorophenol . This intermediate is then subjected to further chemical reactions, including the introduction of the hydroxyphenyl group and the acetic acid moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes and the use of specialized reactors to handle the exothermic nature of the reactions. The production methods are designed to optimize efficiency and minimize environmental impact, often incorporating recycling of by-products and waste management systems.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Acetic acid;2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects includes investigations into its antimicrobial and anticancer properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid;2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chlorine atoms and hydroxyphenyl group play crucial roles in its binding affinity and activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol is unique due to its specific arrangement of chlorine atoms and the presence of a hydroxyphenyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

35846-22-1

Molecular Formula

C19H20Cl4O6

Molecular Weight

486.2 g/mol

IUPAC Name

acetic acid;2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol

InChI

InChI=1S/C15H12Cl4O2.2C2H4O2/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8;2*1-2(3)4/h3-6,20-21H,1-2H3;2*1H3,(H,3,4)

InChI Key

XGYYMUQSZQZYSX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(C)(C1=CC(=C(C(=C1)Cl)O)Cl)C2=CC(=C(C(=C2)Cl)O)Cl

Origin of Product

United States

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